molecular formula C19H25ClN2 B12416813 Histapyrrodine-d5 (hydrochloride)

Histapyrrodine-d5 (hydrochloride)

Cat. No.: B12416813
M. Wt: 321.9 g/mol
InChI Key: HLKYILQQGSUEJS-MQVDXLBYSA-N
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Description

Histapyrrodine-d5 (hydrochloride) is a deuterated form of Histapyrrodine, a compound known for its antihistamine and anticholinergic properties. The deuterated version, Histapyrrodine-d5, is often used in research to study the pharmacokinetics and metabolism of the parent compound due to its stable isotope labeling. The molecular formula of Histapyrrodine-d5 (hydrochloride) is C19H19D5N2•HCl, and it has a molecular weight of 321.90 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Histapyrrodine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the parent compound, Histapyrrodine. The general synthetic route includes the following steps:

    Deuteration of Benzylamine: Benzylamine is reacted with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium atoms.

    Formation of Pyrrolidine Derivative: The deuterated benzylamine is then reacted with 1-pyrrolidineethanamine under controlled conditions to form the desired pyrrolidine derivative.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the pyrrolidine derivative to form Histapyrrodine-d5 (hydrochloride).

Industrial Production Methods

Industrial production of Histapyrrodine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Histapyrrodine-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Histapyrrodine-d5 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Histapyrrodine-d5 (hydrochloride) exerts its effects by blocking histamine H1 receptors and muscarinic acetylcholine receptors. This dual action results in the inhibition of histamine-induced allergic responses and reduction of cholinergic activity. The molecular targets include:

Comparison with Similar Compounds

Histapyrrodine-d5 (hydrochloride) can be compared with other similar compounds such as:

    Histapyrrodine: The non-deuterated form, which has similar pharmacological properties but different pharmacokinetic profiles.

    Diphenhydramine: Another antihistamine with anticholinergic properties, but with a different chemical structure.

    Chlorpheniramine: An antihistamine with a similar mechanism of action but different potency and duration of action.

Histapyrrodine-d5 (hydrochloride) is unique due to its stable isotope labeling, which makes it particularly useful in research applications involving detailed metabolic and pharmacokinetic studies .

Properties

Molecular Formula

C19H25ClN2

Molecular Weight

321.9 g/mol

IUPAC Name

N-benzyl-2,3,4,5,6-pentadeuterio-N-(2-pyrrolidin-1-ylethyl)aniline;hydrochloride

InChI

InChI=1S/C19H24N2.ClH/c1-3-9-18(10-4-1)17-21(19-11-5-2-6-12-19)16-15-20-13-7-8-14-20;/h1-6,9-12H,7-8,13-17H2;1H/i2D,5D,6D,11D,12D;

InChI Key

HLKYILQQGSUEJS-MQVDXLBYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CCN2CCCC2)CC3=CC=CC=C3)[2H])[2H].Cl

Canonical SMILES

C1CCN(C1)CCN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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